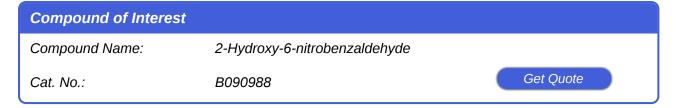


Spectroscopic and Synthetic Profile of 2-Hydroxy-6-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for **2-Hydroxy-6-nitrobenzaldehyde**, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols for its synthesis and characterization, presents its spectroscopic data in a clear, tabular format, and visualizes key synthetic pathways.

Spectroscopic Data

The structural elucidation of **2-Hydroxy-6-nitrobenzaldehyde** is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Hydroxy-6-nitrobenzaldehyde**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	Ar-OH
~10.0	Singlet	1H	СНО
~8.2	Doublet	1H	Ar-H (ortho to -NO ₂)
~7.8	Triplet	1H	Ar-H (para to -CHO)
~7.5	Doublet	1H	Ar-H (ortho to -CHO)

Table 2: 13C NMR Spectroscopic Data for 2-Hydroxy-6-nitrobenzaldehyde

Chemical Shift (δ) ppm	Assignment
~193.0	СНО
~160.0	С-ОН
~150.0	C-NO ₂
~138.0	Ar-CH
~125.0	Ar-CH
~120.0	Ar-CH
~118.0	Ar-C (ipso to -CHO)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Vibrational Spectroscopy

Table 3: Infrared (IR) Absorption Frequencies for 2-Hydroxy-6-nitrobenzaldehyde



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2900-2800	Medium	C-H stretch (aldehyde)
1700-1680	Strong	C=O stretch (aldehyde)
1600-1580	Strong	C=C stretch (aromatic)
1540-1500	Strong	N-O asymmetric stretch (nitro)
1360-1330	Strong	N-O symmetric stretch (nitro)
1250-1200	Medium	C-O stretch (phenolic)

Mass Spectrometry

Table 4: Mass Spectrometry Data for 2-Hydroxy-6-nitrobenzaldehyde

m/z	Relative Intensity (%)	Assignment
167	100	[M]+ (Molecular Ion)
139	~60	[M-CO] ⁺
121	~40	[M-NO ₂] ⁺
93	~30	[M-CO-NO ₂] ⁺
65	~25	[C₅H₅] ⁺

Experimental Protocols Synthesis of 2-Hydroxy-6-nitrobenzaldehyde

Two primary synthetic routes to **2-Hydroxy-6-nitrobenzaldehyde** are the nitration of salicylaldehyde and the Duff formylation of m-nitrophenol.

1. Nitration of Salicylaldehyde



This method involves the direct nitration of 2-hydroxybenzaldehyde. Careful control of reaction conditions is crucial to favor the formation of the desired 6-nitro isomer.

- Materials: Salicylaldehyde, fuming nitric acid, sulfuric acid, ice.
- Procedure:
 - A solution of salicylaldehyde in a suitable solvent (e.g., acetic acid) is cooled in an ice bath.
 - A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the salicylaldehyde solution with constant stirring, maintaining the temperature below 5
 °C.
 - After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.
 - The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
 - The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
 - Purification is achieved by recrystallization from a suitable solvent system, such as ethanol-water.

2. Duff Formylation of m-Nitrophenol

This reaction introduces a formyl group onto the aromatic ring of m-nitrophenol using hexamethylenetetramine (urotropine).[1]

- Materials: m-Nitrophenol, hexamethylenetetramine, glycerol, boric acid, sulfuric acid.
- Procedure:
 - A mixture of glycerol and boric acid is heated to form a glyceroboric acid complex.
 - m-Nitrophenol and hexamethylenetetramine are added to the cooled glyceroboric acid.[1]



- The reaction mixture is heated to around 150-160 °C and maintained at this temperature for a specified time.
- After cooling, the mixture is hydrolyzed with dilute sulfuric acid.
- The product is isolated by steam distillation.
- The collected distillate is extracted with an organic solvent, and the solvent is evaporated to yield the crude product.
- Purification is carried out by recrystallization.

Spectroscopic Analysis Protocols

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 10-20 mg of the purified 2-Hydroxy-6-nitrobenzaldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) is typically used as an internal standard.
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A larger number of scans is usually required compared to ¹H NMR.[4]
- 2. Infrared (IR) Spectroscopy
- Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6]



- Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
 spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[7]
- 3. Mass Spectrometry (MS)
- Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like **2-Hydroxy-6-nitrobenzaldehyde**.[8][9]
- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[10]
- Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[8]

Visualizing Synthetic Pathways

The synthesis of **2-Hydroxy-6-nitrobenzaldehyde** can be visualized as a series of chemical transformations. The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.

Caption: Synthetic pathway via nitration of salicylaldehyde.

Caption: Synthetic pathway via Duff formylation of m-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sciencemadness Discussion Board 6-hydroxy-2-nitrobenzaldehyde Powered by XMB
 1.9.11 [sciencemadness.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]



- 4. emory.edu [emory.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. 2-Hydroxy-6-nitrobenzaldehyde | C7H5NO4 | CID 10953909 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Hydroxy-6-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090988#spectroscopic-data-of-2-hydroxy-6-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com